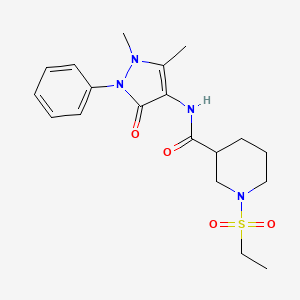
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide
説明
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide 23390 involves its binding to dopamine D1 receptors and blocking their activation by endogenous dopamine or other agonists. This leads to a decrease in the downstream signaling pathways that are normally activated by dopamine D1 receptors, such as the cAMP-PKA pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide 23390 depend on the specific tissue and cell type being studied. In the brain, for example, N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide 23390 has been shown to decrease the release of dopamine and other neurotransmitters, as well as to modulate the activity of various ion channels and other signaling pathways. In other tissues, such as the heart and kidney, N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide 23390 has been shown to affect blood pressure and renal function, respectively.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide 23390 in lab experiments is its high selectivity for dopamine D1 receptors, which allows for specific manipulation of this receptor subtype without affecting other receptors or signaling pathways. However, one limitation of N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide 23390 is its relatively short half-life, which requires frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for research involving N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide 23390. One area of interest is the role of dopamine D1 receptors in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is the development of new drugs that target dopamine D1 receptors for therapeutic purposes. Finally, there is ongoing research into the molecular mechanisms underlying the binding and activation of dopamine D1 receptors by N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide 23390 and other ligands, which may lead to the development of more selective and potent drugs in the future.
科学的研究の応用
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarboxamide 23390 has been extensively used in scientific research to study the function of dopamine D1 receptors in the brain and other tissues. It has been shown to be a potent and selective antagonist of dopamine D1 receptors, with little or no effect on other dopamine receptor subtypes or other neurotransmitter receptors.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O/c21-18-6-5-16(13-19(18)22)23-20(26)25-9-7-24(8-10-25)17-11-14-3-1-2-4-15(14)12-17/h1-6,13,17H,7-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUGXLGGBMPVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(3-methylphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4462296.png)
![4-methyl-2-(1-pyrrolidinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4462302.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-4-piperidinyl)ethyl]propanamide](/img/structure/B4462305.png)


![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4462316.png)
![7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4462319.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4462333.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4462347.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4462355.png)
![5-(4-fluorophenyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4462356.png)

![N-(4-isopropylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462370.png)